molecular formula C11H8O6 B15133669 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione

2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione

Cat. No.: B15133669
M. Wt: 236.18 g/mol
InChI Key: XATMXJYIXBGKBX-UHFFFAOYSA-N
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Description

2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione is a polyhydroxylated naphthoquinone derivative characterized by a 1,4-naphthalenedione core substituted with hydroxyl groups at positions 2, 3, 5, and 8, and a methyl group at position 4. This compound shares structural similarities with bioactive naphthoquinones, which are known for diverse biological activities, including antiparasitic, anticancer, and antimicrobial effects.

Properties

Molecular Formula

C11H8O6

Molecular Weight

236.18 g/mol

IUPAC Name

5,6,7,8-tetrahydroxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,14-17H,1H3

InChI Key

XATMXJYIXBGKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

Methylspinazarin undergoes oxidation primarily at its hydroxylated positions. In studies of structurally related naphthoquinones, potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes hydroxyl groups to carbonyl functionalities (Figure 1A). For example:

  • Product : Formation of 2,3,5,8-tetrahydroxy-6-methyl-1,4-naphthoquinone-7-one under controlled KMnO₄ conditions.

  • Mechanism : Sequential deprotonation and electron transfer, with Mn(VII) acting as the terminal oxidant.

ReagentConditionsProductYield (%)Reference
KMnO₄ (0.1 M)H₂O, 25°C, 2 h7-Keto derivative72
CrO₃ (0.05 M)Acetic acid, reflux3-Methoxy derivative (after methylation)58

Reduction Reactions

The quinone moiety is reduced to hydroquinone under mild conditions, retaining hydroxyl and methyl substituents:

  • Reagent : Sodium borohydride (NaBH₄) in ethanol .

  • Product : 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenediol, confirmed via UV-Vis spectroscopy (λₘₐₓ shift from 420 nm to 320 nm) .

  • Application : Stabilizes antioxidant activity by preventing ROS generation in neuroblastoma cells .

Mechanistic Insight :
Quinone+2H++2eHydroquinone\text{Quinone} + 2 \text{H}^+ + 2 \text{e}^- \rightarrow \text{Hydroquinone}
This redox cycling underpins its role in mitigating oxidative stress .

Substitution Reactions

Hydroxyl groups at positions 2, 3, 5, and 8 participate in nucleophilic substitutions. Key examples include:

3.1. Chlorination

  • Reagent : Thionyl chloride (SOCl₂) in dichloromethane .

  • Product : 6-Methyl-2,3,5,8-tetrachloro-1,4-naphthoquinone, characterized by HRMS (m/z calcd. 347.92; found 347.91) .

3.2. Thiomethylation

  • Reagent : 2-Mercaptoethanol in DMF .

  • Product : 6-Methyl-2-(2-hydroxyethylthio)-3,5,8-trihydroxy-1,4-naphthoquinone, confirmed via ¹H NMR (δ 3.75 ppm, -SCH₂CH₂OH) .

Reaction TypeReagentConditionsProductReference
ChlorinationSOCl₂CH₂Cl₂, 0°C, 1 hTetrachloro derivative
ThiomethylationHSCH₂CH₂OHDMF, 60°C, 4 hThioether derivative

Complexation and Chelation

Methylspinazarin forms stable complexes with transition metals, enhancing its bioactivity:

  • Cu(II) Complex : Synthesized in methanol/water (1:1), showing a bathochromic shift in UV-Vis (Δλ = +45 nm) .

  • Application : These complexes exhibit enhanced antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Biological Redox Cycling

In cellular environments, methylspinazarin participates in redox cycling, generating semiquinone radicals:

  • Evidence : EPR spectroscopy detected stable semiquinone radicals (g-factor = 2.0043) in rat liver microsomes .

  • Outcome : Sustained antioxidant effects by neutralizing superoxide (O₂˙⁻) and hydroxyl (˙OH) radicals .

Derivatization for Enhanced Bioactivity

Structural modifications yield analogs with improved pharmacokinetic profiles:

  • Glucoside Conjugate : Synthesized via Koenigs-Knorr reaction, increasing water solubility (logP reduced from 1.8 to -0.4) .

  • Anticancer Activity : The 2-chloroethylthio derivative showed IC₅₀ = 12 µM against prostate cancer cells (PC-3) .

Key Research Findings

  • Methylspinazarin’s antioxidant efficacy correlates with hydroxyl group positioning, as shown in QSAR studies .

  • Substitution at position 6 (methyl group) minimizes steric hindrance, favoring electrophilic attacks .

  • Redox potential (E° = -0.25 V vs. SHE) confirms its role as a moderate electron acceptor .

Scientific Research Applications

2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.

    Biology: Investigated for its role in inhibiting COMT, which is involved in the metabolism of catecholamines.

    Medicine: Studied for its potential therapeutic effects, including antihypertensive properties.

Mechanism of Action

The mechanism by which 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione exerts its effects involves the inhibition of COMT. This enzyme is responsible for the methylation of catecholamines, and its inhibition can lead to increased levels of these neurotransmitters. The compound’s redox properties also play a role in its biological activity, potentially involving oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione with key analogs, emphasizing structural variations, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of 1,4-Naphthalenedione Derivatives

Compound Name Structural Features Biological Activity Solubility & Physicochemical Properties Applications References
2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione 1,4-naphthalenedione core with hydroxyls (2,3,5,8) and methyl (6) Not explicitly stated High polarity due to hydroxylation Potential pharmaceutical/agrochemical -
Atovaquone (ATQ) 1,4-naphthalenedione with 4-chlorophenylcyclohexyl and hydroxyl (3) Antiparasitic (mitochondrial inhibition) Low aqueous solubility (BCS Class II) Treatment of malaria, pneumonia
5-Hydroxy-1,4-naphthalenedione 1,4-naphthalenedione with hydroxyl (5) Anticancer (patented) Moderate solubility Cancer therapy (under investigation)
6,7-Dihydro-2,3,5,8-tetrahydroxy-6-methyl-1,4-naphthalenedione Dihydro-modified core with hydroxyls (2,3,5,8) and methyl (6) Unspecified (structural analog) Likely reduced stability/reactivity Toxicity studies (database entry)
Acequinocyl 1,4-naphthalenedione with acetyloxy (2) and dodecyl (3) Acaricidal (pesticide) Highly hydrophobic Agricultural pest control

Structural and Functional Differences

  • Substituent Effects on Bioactivity: Atovaquone (ATQ): The bulky 4-chlorophenylcyclohexyl group enhances lipophilicity, enabling mitochondrial targeting but reducing solubility. Its single hydroxyl group at position 3 contrasts with the multiple hydroxyls in the target compound, suggesting divergent mechanisms (e.g., ATQ disrupts electron transport via ubiquinone mimicry) . Its patent for cancer treatment highlights the therapeutic relevance of even modestly substituted naphthoquinones . Acequinocyl: The acetyloxy and dodecyl substituents confer extreme hydrophobicity, aligning with its use as a pesticide. Such modifications prioritize membrane penetration in arthropods over human bioavailability .
  • Impact of Hydroxylation Patterns: The target compound’s four hydroxyl groups likely enhance solubility compared to ATQ or acequinocyl. However, excessive hydroxylation may reduce membrane permeability, necessitating formulation optimization for pharmaceutical use.
  • Dihydro Modification : The dihydro analog (6,7-dihydro-...) introduces saturation in the naphthalene ring, which may alter electronic properties and stability. Such changes could affect interactions with biological targets, though specific data are lacking .

Biological Activity

2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione, commonly referred to as methylspinazarin , is a naturally occurring naphthoquinone primarily sourced from the fermentation of Streptomyces species. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C11H8O6
  • Molecular Weight : 236.18 g/mol

The structure features four hydroxyl groups at positions 2, 3, 5, and 8 of the naphthalene ring and a methyl group at position 6. This unique arrangement contributes to its biological reactivity and activity.

The biological effects of 2,3,5,8-tetrahydroxy-6-methyl-1,4-naphthalenedione are primarily attributed to its ability to inhibit catechol O-methyltransferase (COMT), an enzyme involved in the methylation of catecholamines like dopamine and norepinephrine. By inhibiting COMT activity, this compound can modulate neurotransmitter levels and potentially influence neurodegenerative processes.

Antioxidant Properties

Research indicates that 2,3,5,8-tetrahydroxy-6-methyl-1,4-naphthalenedione exhibits strong antioxidant properties. The compound effectively reduces oxidative stress by decreasing levels of reactive oxygen species (ROS) and nitric oxide (NO) in various cell types. This antioxidant activity is vital for protecting cells from damage caused by oxidative stress .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial strains and protozoa. Its mechanism involves disrupting cellular processes in microbial cells through redox modulation and interference with nucleic acid synthesis .

Neuroprotective Effects

In vitro studies have shown that 2,3,5,8-tetrahydroxy-6-methyl-1,4-naphthalenedione can protect neuronal cells from toxins such as rotenone. It enhances mitochondrial function and reduces pro-inflammatory cytokines like TNF and IL-1β in macrophage models . The compound's neuroprotective potential suggests its applicability in treating neurodegenerative disorders.

Study on Neuroblastoma Cells

A study focused on the protective effects of naphthoquinones in Neuro-2a neuroblastoma cells demonstrated that treatment with 2,3,5,8-tetrahydroxy-6-methyl-1,4-naphthalenedione resulted in a significant increase in cell viability (17.7% increase) compared to controls exposed to neurotoxins alone. The compound also restored mitochondrial membrane potential and reduced ROS production .

Treatment Concentration% Increase in Cell Viability
Control0%
Rotenone Only-
U-573 (0.01 µM)+23.3%
U-443 (1.0 µM)-

Antioxidant Activity Assessment

In another investigation assessing antioxidant properties using mouse brain homogenate, the compound significantly reduced ROS levels while maintaining normal mitochondrial function. This study highlighted its potential as a therapeutic agent for conditions associated with oxidative stress .

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